methanone](/img/structure/B12444818.png)
[1-(2-Chlorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by the presence of a chlorophenyl group and two piperidine rings, making it a complex and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperidine-4-carboxylic acid chloride under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.
相似化合物的比较
- 1-{1-[(2-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine
- 1-{1-[(2-Bromophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine
- 1-{1-[(2-Methylphenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine
Comparison: 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications. The choice of substituent can significantly influence the compound’s pharmacokinetics, pharmacodynamics, and overall efficacy in research and industrial applications.
属性
分子式 |
C19H27ClN2O |
|---|---|
分子量 |
334.9 g/mol |
IUPAC 名称 |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H27ClN2O/c1-15-6-12-22(13-7-15)19(23)16-8-10-21(11-9-16)14-17-4-2-3-5-18(17)20/h2-5,15-16H,6-14H2,1H3 |
InChI 键 |
AQEAOCFGQWJGPE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
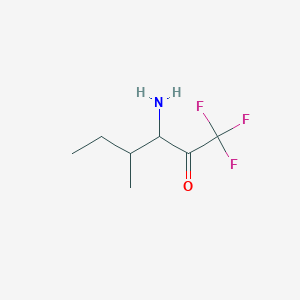
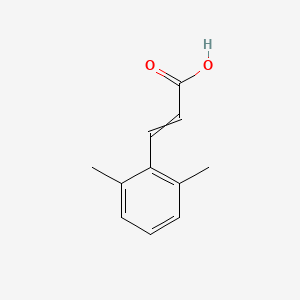
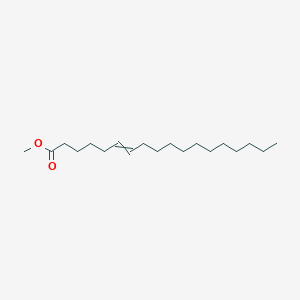
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
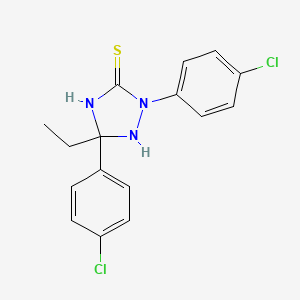
![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
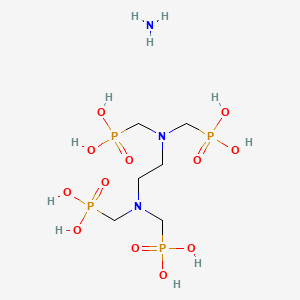
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
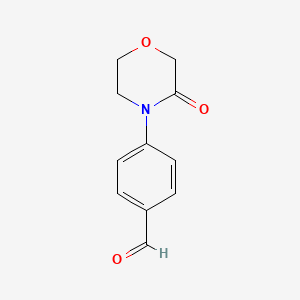
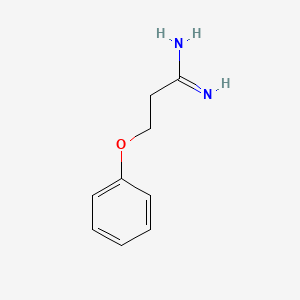
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)

